

# An In-depth Technical Guide to Carbamic Acid, N-ethyl-, phenyl ester

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *Carbamic acid, N-ethyl-, phenyl ester*

CAS No.: 17576-39-5

Cat. No.: B100247

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## Abstract

This technical guide provides a comprehensive overview of **Carbamic acid, N-ethyl-, phenyl ester** (Phenyl N-ethylcarbamate), a small molecule of interest within the broader class of carbamate compounds. While specific data for this particular ester is limited, this document synthesizes available information and draws logical inferences from closely related analogues to present a detailed examination of its chemical identity, physicochemical properties, probable synthesis methodologies, and potential biological activities. The guide is intended to serve as a foundational resource for researchers in drug discovery, agrochemicals, and materials science, providing both established data and expertly guided hypotheses to stimulate further investigation into this and related N-alkyl carbamate esters.

## Introduction and Chemical Identity

**Carbamic acid, N-ethyl-, phenyl ester**, systematically named phenyl N-ethylcarbamate, belongs to the carbamate family of organic compounds, characterized by the -OC(O)N- functional group. Carbamates are of significant interest across various scientific disciplines due to their diverse biological activities and applications as pharmaceuticals, pesticides, and industrial intermediates. Prominent examples include the drug Rivastigmine, an

acetylcholinesterase inhibitor used in the management of Alzheimer's disease, and various carbamate insecticides that function by a similar mechanism of enzyme inhibition.

The specific compound of focus, phenyl N-ethylcarbamate, is structurally distinct from its more commonly documented isomer, ethyl N-phenylcarbamate. In phenyl N-ethylcarbamate, the ethyl group is bonded to the nitrogen atom, and the phenyl group constitutes the ester moiety. This structural arrangement is crucial in determining the molecule's chemical reactivity, metabolic fate, and biological interactions.

Table 1: Chemical Identifiers for Phenyl N-ethylcarbamate

Identifier	Value
Systematic Name	Phenyl N-ethylcarbamate
CAS Number	17576-39-5[1]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub> [1]
Molecular Weight	165.19 g/mol [1]
Synonyms	Ethylcarbamic acid phenyl ester[1]

## Physicochemical Properties

Detailed experimental data for the physicochemical properties of phenyl N-ethylcarbamate are not extensively available. However, based on its chemical structure and data from analogous compounds such as ethyl N-phenylcarbamate and phenyl N-methylcarbamate, we can infer a set of expected properties. These estimations are valuable for predicting its behavior in various experimental and biological systems.

Table 2: Predicted Physicochemical Properties of Phenyl N-ethylcarbamate

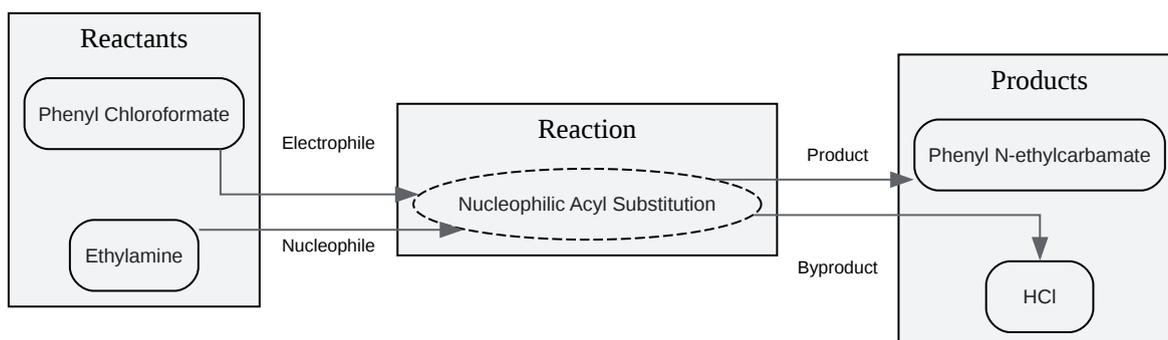
Property	Predicted Value/Description	Rationale/Comparison with Analogues
Appearance	White to off-white solid	Ethyl N-phenylcarbamate is a white crystalline solid[2].
Solubility	Soluble in acetonitrile and other organic solvents; sparingly soluble in water.	Carbamates with aromatic rings generally exhibit low water solubility. Daicel Pharma Standards lists acetonitrile as a solvent for phenyl N-ethylcarbamate[1].
Melting Point	Expected to be in a similar range to related carbamates.	Ethyl N-phenylcarbamate has a melting point of 52-53 °C[2]. The position of the ethyl group may influence the crystal lattice and thus the melting point.
Boiling Point	Expected to be above 200 °C.	Ethyl N-phenylcarbamate has a boiling point of 238 °C[2].
LogP	Estimated to be between 1.5 and 2.5.	The LogP for phenyl N-methylcarbamate is 1.24, and for ethyl N-phenylcarbamate, it is 2.30[2][3]. The LogP of phenyl N-ethylcarbamate is likely to be within this range, indicating moderate lipophilicity.
Stability	Stable under standard conditions. May decompose upon heating to emit toxic fumes of nitrogen oxides.	Carbamates are generally stable but can undergo thermal decomposition[2]. Hydrolysis can occur under strong acidic or basic conditions.

# Synthesis of Phenyl N-ethylcarbamate: A Methodological Perspective

While a specific, detailed protocol for the synthesis of phenyl N-ethylcarbamate is not readily available in the literature, its synthesis can be logically approached through established methods for forming N-substituted carbamates. The choice of synthetic route would depend on the availability of starting materials, desired scale, and purity requirements.

## General Synthetic Approach from Phenyl Chloroformate

A common and direct method for the synthesis of phenyl carbamates involves the reaction of phenyl chloroformate with an appropriate amine. In the case of phenyl N-ethylcarbamate, this would involve the reaction of phenyl chloroformate with ethylamine.



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Caption: General synthesis of Phenyl N-ethylcarbamate.

## Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, yet chemically sound, procedure for the laboratory-scale synthesis of phenyl N-ethylcarbamate.

Materials:

- Phenyl chloroformate

- Ethylamine (as a solution in a suitable solvent, e.g., THF or as a gas)
- Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
- Tertiary amine base (e.g., triethylamine, pyridine) to act as an HCl scavenger
- Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography column)

#### Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenyl chloroformate (1.0 equivalent) in the anhydrous aprotic solvent under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
- **Addition of Amine:** To the stirred solution, add a solution of ethylamine (1.1 equivalents) and the tertiary amine base (1.2 equivalents) in the same solvent dropwise via the dropping funnel. The addition should be slow to control the exothermic reaction.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
- **Workup:** Quench the reaction with water or a dilute aqueous acid solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- **Purification:** Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure phenyl N-ethylcarbamate.

#### Causality in Experimental Choices:

- **Anhydrous Conditions:** Phenyl chloroformate is highly reactive towards water, which would lead to the formation of phenol and hydrochloric acid, reducing the yield of the desired

product.

- **Low Temperature:** The reaction is exothermic. Starting at a low temperature helps to control the reaction rate and minimize side reactions.
- **HCl Scavenger:** The reaction produces hydrochloric acid as a byproduct. The tertiary amine base is crucial to neutralize the HCl, preventing it from protonating the ethylamine and rendering it non-nucleophilic.
- **Column Chromatography:** This is a standard and effective method for purifying organic compounds of moderate polarity, separating the desired product from any unreacted starting materials or byproducts.

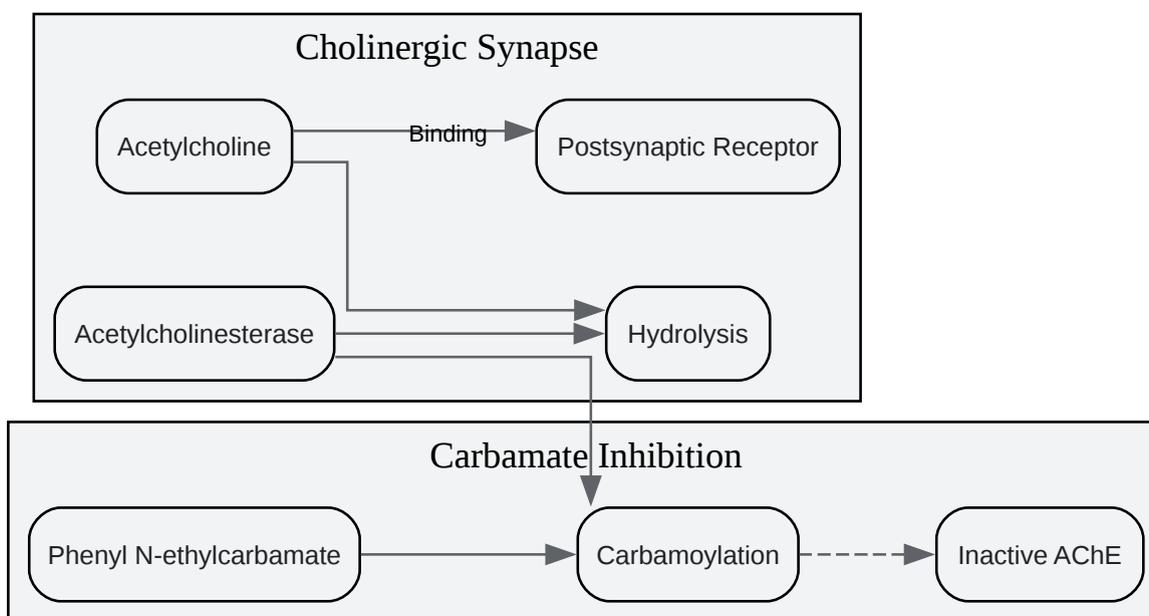
## Potential Biological Activities and Applications

The biological activities of phenyl N-ethylcarbamate have not been extensively studied. However, based on the known activities of other carbamates, particularly N-alkyl and N-aryl derivatives, we can postulate several potential areas of interest.

### Cholinesterase Inhibition

A primary and well-documented biological activity of many carbamates is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[4]. These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis.

The inhibitory mechanism of carbamates involves the carbamoylation of a serine residue in the active site of the cholinesterase enzyme. This carbamoylated enzyme is more stable and hydrolyzes much more slowly than the acetylated enzyme formed during the normal catalytic cycle, leading to a temporary inactivation of the enzyme.



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Caption: Mechanism of cholinesterase inhibition by carbamates.

It is plausible that phenyl N-ethylcarbamate exhibits some degree of cholinesterase inhibitory activity. The specific potency and selectivity towards AChE versus BChE would depend on how the N-ethyl and phenyl groups fit into the active site of the enzymes.

## Fungicidal and Herbicidal Activity

Carbamates are also widely used in agriculture as fungicides and herbicides. For instance, N-aryl carbamates have been shown to possess broad-spectrum antifungal activities[5]. The mechanism of action of carbamate fungicides often involves the disruption of fungal cell division by interfering with microtubule assembly.

Similarly, certain N-phenylcarbamates are known to have herbicidal properties, often used in combination with other herbicides to broaden their spectrum of activity[3]. Therefore, phenyl N-ethylcarbamate could be a candidate for screening for potential antifungal or herbicidal properties.

## Analytical Characterization

The structural elucidation and purity assessment of phenyl N-ethylcarbamate would rely on standard analytical techniques.

Table 3: Expected Analytical Data for Phenyl N-ethylcarbamate

Technique	Expected Observations
<sup>1</sup> H NMR	Signals corresponding to the protons of the ethyl group (a quartet and a triplet), the phenyl group (multiplets in the aromatic region), and a broad signal for the N-H proton.
<sup>13</sup> C NMR	Resonances for the carbonyl carbon, the carbons of the ethyl group, and the carbons of the phenyl ring.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of 165.19 g/mol, along with characteristic fragmentation patterns.
Infrared (IR) Spectroscopy	Characteristic absorption bands for the N-H stretch, C=O stretch of the carbamate, and C-O stretch, as well as bands associated with the aromatic ring.

## Safety and Toxicology

Specific toxicological data for phenyl N-ethylcarbamate is not available. However, the toxicity of carbamates as a class is well-documented. The primary mechanism of acute toxicity for many carbamates is the inhibition of acetylcholinesterase, leading to a cholinergic crisis. Symptoms can include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle weakness and respiratory distress in severe cases.

It is important to note that the toxicity of carbamates can vary significantly depending on the specific structure. For example, some N-aryl carbamates are reported to have low acute toxicity. Given the lack of specific data, phenyl N-ethylcarbamate should be handled with appropriate precautions in a laboratory setting, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.

## Conclusion and Future Directions

**Carbamic acid, N-ethyl-, phenyl ester** is a small molecule with potential for further investigation in the fields of medicinal chemistry and agrochemical research. While specific data for this compound is sparse, this guide has provided a comprehensive overview based on its chemical structure and the properties of related compounds.

Future research should focus on:

- **Definitive Synthesis and Characterization:** The development and publication of a detailed, optimized synthesis protocol and full analytical characterization (NMR, MS, IR, and elemental analysis) of phenyl N-ethylcarbamate.
- **Biological Screening:** A thorough evaluation of its biological activity, including its potency and selectivity as a cholinesterase inhibitor and its potential as a fungicide or herbicide.
- **Structure-Activity Relationship (SAR) Studies:** Synthesis and testing of a series of related N-alkyl phenyl carbamates to establish clear SARs, which can guide the design of more potent and selective compounds.
- **Toxicological Evaluation:** A comprehensive assessment of its acute and chronic toxicity to determine its safety profile for any potential applications.

By addressing these research gaps, the scientific community can fully elucidate the potential of phenyl N-ethylcarbamate and related compounds.

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